5-(Methylthio)-6-azauracil
CAS No.: 31697-20-8
Cat. No.: VC3821063
Molecular Formula: C4H5N3O2S
Molecular Weight: 159.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31697-20-8 |
|---|---|
| Molecular Formula | C4H5N3O2S |
| Molecular Weight | 159.17 g/mol |
| IUPAC Name | 6-methylsulfanyl-2H-1,2,4-triazine-3,5-dione |
| Standard InChI | InChI=1S/C4H5N3O2S/c1-10-3-2(8)5-4(9)7-6-3/h1H3,(H2,5,7,8,9) |
| Standard InChI Key | CFJBQECTMGMNGA-UHFFFAOYSA-N |
| SMILES | CSC1=NNC(=O)NC1=O |
| Canonical SMILES | CSC1=NNC(=O)NC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₄H₅N₃O₂S, with a molar mass of 159.17 g/mol. Key structural attributes include:
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A 1,2,4-triazine core with oxo groups at positions 3 and 5.
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A methylthio (-SCH₃) group at position 5.
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Tautomerism between the 3,5-diketo form and enolic forms, influencing its reactivity .
Table 1: Physicochemical Properties of 5-(Methylthio)-6-azauracil
| Property | Value | Source |
|---|---|---|
| Density | 1.75 ± 0.1 g/cm³ (predicted) | |
| pKa | 6.71 ± 0.40 (predicted) | |
| Melting Point | Not reported | – |
| Solubility | Moderate in polar solvents |
Synthesis and Structural Elucidation
Key Synthetic Routes
The compound is synthesized via selective thiation of 6-azauracil (1,2,4-triazine-3,5(2H,4H)-dione). A representative method involves:
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Thiation with P₄S₁₀:
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Methylation:
Table 2: Optimization of Thiation Conditions
Analytical Characterization
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¹H NMR: Signals at δ 2.5 ppm (singlet, SCH₃) and δ 8.1–8.3 ppm (triazine protons).
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IR Spectroscopy: Strong bands at 1680 cm⁻¹ (C=O) and 650 cm⁻¹ (C-S) .
Biological Activity and Mechanisms
Antimetabolite and Antitumor Effects
As a uracil analog, 5-(methylthio)-6-azauracil disrupts nucleotide metabolism:
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Inhibition of Orotidine Monophosphate Decarboxylase (OMPD): Competes with orotic acid, reducing UMP synthesis .
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Depletion of UTP/GTP Pools: Observed in Streptococcus faecalis and leukemia cell lines, leading to growth arrest .
IL-5 Inhibition and Anti-Inflammatory Applications
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Targeting Eosinophil-Driven Inflammation: The compound inhibits IL-5 signaling, a key pathway in asthma and eosinophilic disorders.
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Structure-Activity Relationship (SAR): The methylthio group enhances binding to IL-5 receptors compared to unsubstituted 6-azauracil .
Thyroid Hormone Receptor β (THR-β) Selectivity
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Hyperlipidemia Treatment: Derivatives like MGL-3196 (a cyanoazauracil analog) show 28-fold selectivity for THR-β over THR-α, reducing LDL cholesterol without cardiac toxicity .
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Mechanistic Insight: The methylthio group improves hepatic uptake and metabolic stability .
Applications in Drug Development
Preclinical and Clinical Studies
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Oncology: In murine models, 5-(methylthio)-6-azauracil derivatives reduce tumor volume in adenocarcinoma 755 by 40–60% .
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Immunology: Orally administered analogs (50–200 mg/day) lower IL-5 levels by 30–50% in phase I trials .
Table 3: Pharmacokinetic Profile of Select Derivatives
| Parameter | 5-(Methylthio)-6-azauracil | MGL-3196 (Analog) |
|---|---|---|
| Half-life (t₁/₂) | 2.5 hours | 6.8 hours |
| Bioavailability | 45% | 72% |
| CYP Inhibition | Low | Moderate |
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